N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]alaninamide
Overview
Description
N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]alaninamide is a complex organic compound featuring both sulfonyl and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]alaninamide typically involves multiple steps, starting with the preparation of the sulfonyl and thioether intermediates. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-(methylthio)aniline under basic conditions to form the sulfonamide intermediate. This intermediate is then coupled with alanine derivatives to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]alaninamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions, such as with lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]alaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which can mimic the structure of natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N2-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]alaninamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The thioether group can undergo oxidation, generating reactive intermediates that can further interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide: Similar structure but with a trifluoromethyl group instead of a methylthio group.
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide: Similar structure but with glycine instead of alanine.
Uniqueness
N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]alaninamide is unique due to the presence of both sulfonyl and thioether groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-(2-methylsulfanylphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-12(17(20)18-15-6-4-5-7-16(15)24-3)19-25(21,22)14-10-8-13(23-2)9-11-14/h4-12,19H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUGEPQDLIAYLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1SC)NS(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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